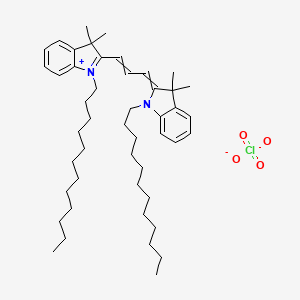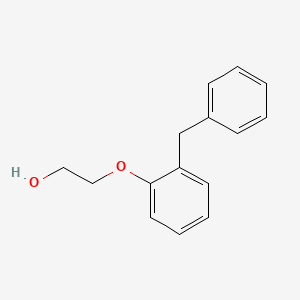
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Overview
Description
(1R,2R)-2-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid: is a cyclopropane derivative with a phenyl group substituted at the 2-position and a carboxylic acid group at the 1-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclopropanation of an appropriate precursor, such as a phenylacetic acid derivative, using a cyclopropanation reagent like diazomethane.
Enantioselective Synthesis: Enantioselective methods involve the use of chiral catalysts to achieve the desired stereochemistry. For example, using a chiral Lewis acid catalyst can help in obtaining the (1R,2R)-isomer selectively.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(1R,2R)-2-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid: undergoes various types of chemical reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Reagents like nitric acid, halogens, and reducing agents like lithium aluminum hydride are commonly used. Reaction conditions vary depending on the specific transformation desired.
Major Products Formed: Products include nitro derivatives, halogenated compounds, and reduced cyclopropane derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, especially in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
(1R,2R)-2-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives:
Cyclopropane Carboxylic Acids: Similar compounds with different substituents on the phenyl ring or cyclopropane ring.
Phenylcyclopropanes: Compounds with different positions or types of substituents on the phenyl ring.
Dimethoxyphenyl Derivatives: Compounds with different functional groups or structural motifs.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-8-3-7(4-9(5-8)16-2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGQEHIDCZMYBA-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CC2C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2C[C@H]2C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde](/img/structure/B3069678.png)


